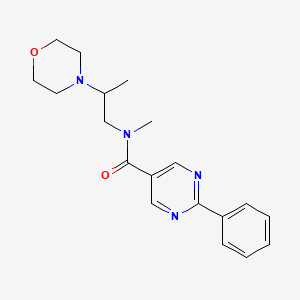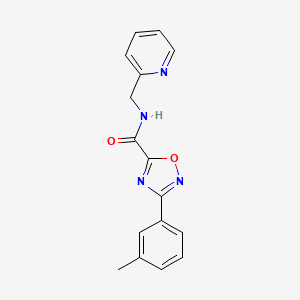
3-(3-methylphenyl)-N-(2-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-N-(2-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide, also known as OXA-06, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. OXA-06 belongs to the class of oxadiazole derivatives, which are known for their wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenyl)-N-(2-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. For example, it has been found to exhibit potent antimicrobial activity against a variety of bacterial strains. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have antitumor effects by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(3-methylphenyl)-N-(2-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-(3-methylphenyl)-N-(2-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound and its effects on various enzymes and receptors in the body. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various diseases such as Alzheimer's disease, cancer, and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound with a wide range of biological activities that has gained significant attention in scientific research. Its potential applications in the field of medicine make it a promising candidate for the development of new drugs. Further research is needed to explore the full potential of this compound and its effects on various enzymes and receptors in the body.
Métodos De Síntesis
The synthesis of 3-(3-methylphenyl)-N-(2-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 2-pyridinemethanamine with 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
3-(3-methylphenyl)-N-(2-pyridinylmethyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities such as antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. This compound has also been shown to possess potent inhibitory activity against a variety of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.
Propiedades
IUPAC Name |
3-(3-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-5-4-6-12(9-11)14-19-16(22-20-14)15(21)18-10-13-7-2-3-8-17-13/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIQBSNABJQURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,3aR*,7aR*)-1-(6-ethylpyrimidin-4-yl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5335570.png)
![N-[3-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]nicotinamide](/img/structure/B5335577.png)
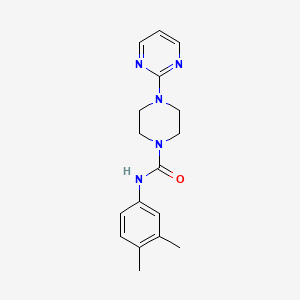
![3-(4-fluorobenzyl)-5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5335589.png)
![2-cyclohexyl-7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5335596.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5335610.png)
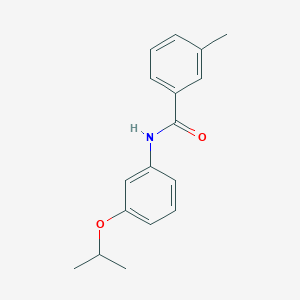
![2-[2-(1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5335629.png)
![1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)
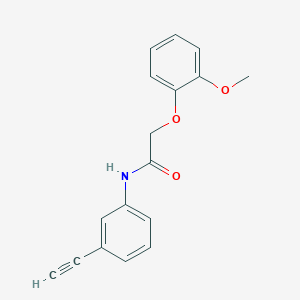
![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)

